OLDA

Description

Properties

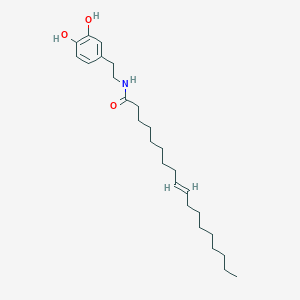

IUPAC Name |

(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBPLXNESPTPNU-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557748 | |

| Record name | (9Z)- N-(2-(3,4-Dihydroxyphenyl)ethyl)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105955-11-1 | |

| Record name | (9Z)- N-(2-(3,4-Dihydroxyphenyl)ethyl)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Oleoyldopamine (OLDA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyldopamine (OLDA) is an endogenous bioactive lipid first identified in the mammalian brain. Structurally, it is an amide formed from the condensation of oleic acid and the neurotransmitter dopamine (B1211576).[1][2][3] this compound is recognized as a potent and selective endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor.[2][4][5] Its ability to cross the blood-brain barrier allows it to exert effects within the central nervous system.[1][6][7] This molecule has garnered significant interest in the scientific community due to its multifaceted pharmacological profile, which includes interactions with other receptor systems such as G protein-coupled receptor 119 (GPR119) and cannabinoid receptors, albeit with lower affinity.[1][4][8] this compound is implicated in a variety of physiological and pathophysiological processes, including nociception, cardiovascular protection, neuroinflammation, and regulation of locomotor activity, making it a valuable tool for research and a potential lead for therapeutic development.[1][9][10] This guide provides an in-depth overview of the chemical properties, synthesis, biological functions, and experimental protocols related to this compound.

Chemical Properties and Synthesis

N-Oleoyldopamine is a fatty acid amide with the molecular formula C26H43NO3 and a molecular weight of approximately 417.62 g/mol .[3][11] It is a crystalline solid at room temperature and is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[4]

Synthesis

A common and efficient method for synthesizing N-acyldopamines, including this compound, involves the direct amide bond formation between the fatty acid and dopamine without the use of protective groups. Propylphosphoric anhydride (B1165640) (PPACA) has been identified as a highly effective condensation agent for this reaction.[12][13]

Table 1: Chemical Properties of N-Oleoyldopamine (this compound)

| Property | Value | Reference |

| Molecular Formula | C26H43NO3 | [11] |

| Molecular Weight | 417.62 g/mol | [11] |

| IUPAC Name | (Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide | [3] |

| CAS Number | 105955-11-1 | [5] |

| Melting Point | 60-61°C | [5] |

| Solubility | DMSO (~20 mg/mL), Ethanol (~50 mg/mL), DMF (~30 mg/mL) | [4][14] |

| Appearance | White powder | [5] |

Biological Activity and Mechanism of Action

This compound's primary biological effects are mediated through its potent agonism of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][2] Activation of TRPV1 by this compound leads to an influx of calcium ions, resulting in neuronal depolarization and the transmission of signals involved in pain and temperature sensation.[1]

Beyond its action on TRPV1, this compound also interacts with other receptor systems:

-

G Protein-Coupled Receptor 119 (GPR119): this compound is an agonist for GPR119, a Gαs-coupled receptor.[1][8] Activation of this pathway stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels.[8] This mechanism is implicated in the regulation of glucose homeostasis through the promotion of insulin (B600854) secretion.[8][15]

-

Cannabinoid and Dopamine Systems: this compound exhibits weak affinity for the cannabinoid CB1 receptor.[2][16] It can also modulate the activity of dopamine D2 receptors and the dopamine transporter.[4]

Signaling Pathways

Activation of TRPV1 by this compound initiates a cascade of intracellular events. The influx of Ca²⁺ can activate various downstream signaling molecules, including Protein Kinase C (PKC), which can, in turn, potentiate TRPV1 activity.[9] This pathway is central to this compound's role in nociception and neuroinflammation.[1] In the context of cardioprotection, TRPV1 activation by this compound leads to the release of calcitonin gene-related peptide (CGRP) and substance P (SP), which contribute to its protective effects against ischemia-reperfusion injury.[9]

Caption: this compound-mediated activation of the TRPV1 signaling pathway.

This compound's activation of GPR119 initiates a Gαs-coupled signaling cascade, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). This pathway is particularly relevant in the context of metabolic regulation.[8]

Caption: this compound's activation of the GPR119 signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for N-Oleoyldopamine from published literature.

Table 2: Receptor Binding and Activity

| Receptor/Target | Species | Assay | Value | Reference |

| TRPV1 | Human | EC50 (Ca²⁺ influx) | 36 nM | [14][17][18] |

| CB1 | Rat | Ki | 1.6 µM | [14][16] |

| 5-Lipoxygenase | Rat | IC50 | 7.5 nM | [16] |

Table 3: In Vivo and Ex Vivo Effects

| Application | Model | Administration | Dose/Concentration | Key Finding | Reference |

| Cardioprotection | Mouse (Langendorff) | Perfusion | 2 x 10⁻⁹ M | Improved post-ischemic cardiac function in WT but not TRPV1-/- hearts. | [9][10] |

| Nociception | Rat | Intraplantar | 50 nmol | Evoked paw lifting/licking. | [10] |

| Locomotor Activity | Rat | Intraperitoneal | 10 mg/kg | Increased mean distance traveled. | [7][8] |

| Body Temperature | Rat | Intraperitoneal | Not specified | Induced mild hypothermia. | [8] |

| Anti-inflammation | Mouse | Intravenous | 10 mg/kg | Increased IL-10 and decreased pro-inflammatory cytokines. | [10][19] |

Experimental Protocols

Synthesis of N-Oleoyldopamine

This protocol describes the synthesis of this compound using PPACA as a condensation agent.[12]

-

Reagents: Dopamine hydrochloride, oleic acid, propylphosphoric anhydride (PPACA), triethylamine (B128534) (Et3N), and dichloromethane (B109758) (CH2Cl2).

-

Procedure: a. Dissolve dopamine hydrochloride (1 eq) and oleic acid (1 eq) in CH2Cl2. b. Add Et3N (3 eq) to the solution. c. Add PPACA (1 eq) to the reaction mixture. d. Stir the reaction at room temperature until completion (monitored by TLC). e. Upon completion, the reaction mixture can be directly purified by silica (B1680970) gel column chromatography to yield N-Oleoyldopamine.

In Vivo Intraperitoneal Administration in Rats

This protocol is adapted from studies investigating the effects of this compound on locomotor activity.[8]

-

Materials: N-Oleoyldopamine, vehicle solution (e.g., 5% Tween 20 in sterile PBS), male Wistar rats, open field activity chambers.

-

This compound Preparation: a. Prepare a stock solution of this compound in ethanol, DMSO, or DMF. b. For the working solution, evaporate the solvent from the stock and resuspend in the vehicle solution. Vortex thoroughly.

-

Dosing: a. Acclimatize rats to the experimental room for at least 1 hour. b. Administer this compound (5-20 mg/kg) or vehicle via intraperitoneal injection into the lower right quadrant of the abdomen.

-

Data Collection: Record locomotor activity for 2 hours using an automated tracking system.

Ex Vivo Langendorff Heart Perfusion

This protocol is for assessing the cardioprotective effects of this compound in an isolated heart model.[9][10]

-

Preparation: a. Anesthetize the mouse and heparinize. b. Excise the heart and cannulate the aorta on a Langendorff apparatus. c. Retrogradely perfuse the heart with Krebs-Henseleit buffer at 37°C.

-

Experimental Procedure: a. Allow the heart to stabilize for 25 minutes. b. Perfuse with this compound (e.g., 2 x 10⁻⁹ M) for 10 minutes. c. Induce global ischemia by stopping perfusion for 35 minutes. d. Reperfuse for 40 minutes.

-

Measurements: Monitor cardiac function parameters such as left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP).

In Vitro Calcium Imaging in TRPV1-Expressing Cells

This protocol is for assessing the activation of TRPV1 by this compound.[2]

-

Cell Culture: Culture HEK293 cells stably transfected with the TRPV1 gene.

-

Calcium Indicator Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay: a. Place the cells in a fluorescence plate reader. b. Establish a baseline fluorescence reading. c. Inject this compound at various concentrations. d. Record the change in fluorescence, which corresponds to the influx of calcium.

Caption: Experimental workflow for in vitro calcium imaging.

Conclusion

N-Oleoyldopamine is a multifaceted endogenous lipid with a complex pharmacological profile. Its potent activation of the TRPV1 channel, coupled with its interactions with GPR119 and the dopaminergic system, positions it as a key modulator of various physiological processes. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the physiological roles of this compound and explore its therapeutic potential for a range of disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Oleoyldopamine | C26H43NO3 | CID 5282106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 105955-11-1 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-oleoyl-dopamine increases locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. N-oleoyldopamine, a novel endogenous capsaicin-like lipid, protects the heart against ischemia-reperfusion injury via activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scbt.com [scbt.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | TRPV Channels | Tocris Bioscience [tocris.com]

- 15. academic.oup.com [academic.oup.com]

- 16. caymanchem.com [caymanchem.com]

- 17. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. N-Oleoyl dopamine induces IL-10 via central nervous system TRPV1 and improves endotoxemia and sepsis outcomes - PMC [pmc.ncbi.nlm.nih.gov]

OLDA mechanism of action in neurons

An In-depth Technical Guide on the Core Mechanism of Action of N-Oleoyldopamine (OLDA) in Neurons

Introduction

N-Oleoyldopamine (this compound) is an endogenous lipid neuromodulator synthesized in the central nervous system (CNS) from the condensation of oleic acid and dopamine (B1211576).[1][2] As a member of the endovanilloid and endocannabinoid-like families, this compound exhibits a complex pharmacological profile, interacting with multiple receptor systems to modulate a range of physiological and pathological processes within the brain.[3] Its ability to cross the blood-brain barrier further enhances its potential as both a research tool and a therapeutic lead.[2][4] This technical guide provides a comprehensive overview of the biological activity of this compound in the CNS, with a focus on its receptor interactions, downstream signaling pathways, and functional effects.

Core Mechanism of Action

This compound's biological effects in the CNS are primarily mediated through its interactions with three key receptor families: Transient Receptor Potential Vanilloid 1 (TRPV1) channels, G-protein coupled receptor 119 (GPR119), and to a lesser extent, cannabinoid and dopamine receptors.[3][5]

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Agonism

This compound is a potent endogenous agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][6] The activation of TRPV1 by this compound leads to an influx of calcium ions, triggering a cascade of downstream signaling events.[3] This interaction is central to this compound's role in nociception and neuroinflammation.[3] In the spinal cord, this compound increases the frequency of miniature excitatory postsynaptic currents (mEPSCs) in dorsal horn neurons, an effect that is blocked by TRPV1 antagonists.[3][7] This suggests that this compound can enhance synaptic transmission in pain pathways.[3][7]

G-protein Coupled Receptor 119 (GPR119) Agonism

This compound has been identified as an agonist for GPR119, a Gαs-coupled receptor.[8] Activation of GPR119 by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal function.[3]

Interaction with Dopaminergic and Cannabinoid Systems

Intraperitoneal administration of this compound has been shown to cause a dose-dependent increase in locomotor activity in rats.[3][4] This effect is antagonized by the D2 receptor antagonist haloperidol (B65202), suggesting that the hyperlocomotion is mediated by the stimulation of dopamine systems.[4]

This compound also interacts with the endocannabinoid system. It has a weak affinity for the rat CB1 receptor.[1][6] Like the endocannabinoid anandamide (B1667382), this compound is recognized by the anandamide membrane transporter but is a poor substrate for the degrading enzyme fatty-acid amide hydrolase (FAAH).[6]

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of N-Oleoyldopamine.

Table 1: Receptor Binding Affinities and Potencies

| Receptor/Target | Species/System | Assay Type | Parameter | Value | Reference |

| Vanilloid Receptor 1 (TRPV1/VR1) | Human recombinant | Radioligand Binding | Ki | 36 nM | [1] |

| Vanilloid Receptor 1 (TRPV1/VR1) | Human embryonic kidney (HEK) 293 cells | Calcium Influx | EC50 | 36 nM | [6] |

| Vanilloid Receptor 1 (TRPV1) | Patch-clamp recording | Electrophysiology | EC50 | 0.29 ± 0.08 µM | [9] |

| Cannabinoid Receptor 1 (CB1) | Rat | Radioligand Binding | Ki | 1.6 µM | [1] |

| GPR119 | Human GPR119-transfected HEK293 cells | cAMP Accumulation | EC50 | ~4.4 µM | [8] |

| 5-Lipoxygenase | Rat basophilic leukemia-1 (RBL-1) cells | Enzyme Inhibition | IC50 | 7.5 nM | [1] |

Table 2: Effects on Neuronal Activity

| Neuronal Parameter | Preparation | This compound Concentration | Effect | Reference |

| mEPSC Frequency | Superficial dorsal horn neurons in acute spinal cord slices | 10 µM | Increased mEPSC frequency | [7] |

| mEPSC Frequency | Superficial dorsal horn neurons in acute spinal cord slices | 0.2 µM | No change under control conditions | [7] |

| mEPSC Frequency | Superficial dorsal horn neurons in acute spinal cord slices with PKC activation | 0.2 µM | Increased mEPSC frequency | [7] |

| Locomotor Activity | Male Wistar rats | 10 mg/kg (i.p.) | Maximum stimulatory effect (1213 ± 196 cm vs 403 ± 89 cm in vehicle) | [4] |

Experimental Protocols

Calcium Imaging of TRPV1 Activation in HEK293 Cells

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound in cells expressing the TRPV1 receptor.

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transfect cells with a plasmid encoding for human TRPV1 using a suitable transfection reagent.

-

Plate the transfected cells onto glass coverslips 24 hours before the experiment.

-

-

Calcium Indicator Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove excess dye.

-

-

Imaging:

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with HBSS.

-

Establish a baseline fluorescence reading.

-

Apply this compound at various concentrations to the cells and record the changes in fluorescence intensity over time.

-

At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain a maximum fluorescence signal for calibration.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities at the different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence relative to baseline (for single-wavelength dyes like Fluo-4).

-

Plot the change in intracellular calcium concentration against the this compound concentration to determine the EC50.

-

Whole-Cell Patch-Clamp Recording of mEPSCs in Dorsal Horn Neurons

This protocol details the electrophysiological recording of miniature excitatory postsynaptic currents (mEPSCs) from neurons in spinal cord slices to assess the effect of this compound on synaptic transmission.[3][7]

-

Spinal Cord Slice Preparation:

-

Anesthetize and decapitate an adult rat.

-

Rapidly dissect the spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Prepare transverse slices (300-400 µm thick) of the lumbar spinal cord using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Visualize superficial dorsal horn neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an internal solution containing Cs-gluconate.

-

Establish a whole-cell patch-clamp configuration.[3]

-

Record mEPSCs in voltage-clamp mode at a holding potential of -70 mV.[3]

-

Add tetrodotoxin (B1210768) (TTX) to the aCSF to block action potential-dependent synaptic transmission.

-

-

Drug Application and Data Acquisition:

-

Record a stable baseline of mEPSC activity.

-

Bath-apply this compound at desired concentrations (e.g., 0.2 µM, 10 µM) and record changes in mEPSC frequency and amplitude.[3]

-

To test for modulation by protein kinase C (PKC), pre-incubate slices with a PKC activator like phorbol (B1677699) 12-myristate 13-acetate (PMA) before applying this compound.[7]

-

-

Data Analysis:

-

Use event detection software to analyze the frequency and amplitude of mEPSCs before and after this compound application.

-

Perform statistical analysis to determine the significance of any changes.

-

Assessment of Locomotor Activity in Rats

This protocol describes how to measure changes in spontaneous locomotor activity in rats following the administration of this compound.[4]

-

Animals and Housing:

-

Apparatus:

-

Use an open-field arena equipped with infrared beams to automatically record the animal's movements.[10]

-

-

Procedure:

-

Habituate the rats to the testing room for at least 30-60 minutes before the experiment.

-

Administer this compound (5-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[4]

-

For antagonist studies, pre-treat a group of animals with haloperidol (0.1-0.2 mg/kg, i.p.) before this compound administration.[4]

-

Immediately after injection, place the rat in the center of the open-field arena.

-

Record locomotor activity for a set period, typically 2 hours.[4]

-

-

Data Analysis:

-

Quantify the total distance traveled, rearing frequency, and time spent in different zones of the arena.

-

Compare the activity levels between the different treatment groups using appropriate statistical tests.

-

Mandatory Visualizations

Signaling Pathways

Caption: this compound-mediated TRPV1 activation and downstream signaling.

Caption: this compound-mediated GPR119 activation and downstream signaling.

Experimental Workflows

Caption: Workflow for patch-clamp electrophysiology experiments.

Caption: Workflow for locomotor activity assessment.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-Oleoyldopamine | C26H43NO3 | CID 5282106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-oleoyl-dopamine increases locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

N-Oleoyldopamine: A Comprehensive Technical Guide on its Discovery, History, and Core Functionalities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyldopamine (OLDA) is an endogenous lipid neuromodulator that has garnered significant attention for its potent and selective agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] Structurally a conjugate of oleic acid and dopamine (B1211576), this compound was first identified in the mammalian brain and is implicated in a range of physiological processes, including nociception, neuroinflammation, and locomotor activity.[4][5][6] Its ability to cross the blood-brain barrier further underscores its potential as a therapeutic agent and a valuable research tool.[1][6][7] This in-depth technical guide provides a comprehensive overview of the discovery, history, pharmacological profile, and key experimental methodologies associated with N-Oleoyldopamine.

Discovery and History

The discovery of N-Oleoyldopamine is intertwined with the exploration of endogenous ligands for the TRPV1 receptor, famously known as the capsaicin (B1668287) receptor. Following the identification of N-Arachidonoyldopamine (NADA) as an endogenous TRPV1 ligand, further investigation into bovine striatal extracts revealed the presence of other similar lipid amides.[5][8]

In 2003, Chu et al. reported the isolation and characterization of N-Oleoyldopamine, alongside N-palmitoyldopamine (PALDA) and N-stearoyldopamine (STEARDA), from these extracts.[5][8] Through quadrupole time-of-flight mass spectrometric analysis, they confirmed the endogenous presence of this compound in the mammalian brain.[5] Subsequent studies established this compound as a potent and selective agonist of the TRPV1 receptor, exhibiting a complex pharmacological profile with interactions, albeit weaker, with other receptor systems such as the cannabinoid receptor 1 (CB1).[1][3][5] This discovery opened new avenues for understanding the physiological roles of endovanilloids and their potential as drug targets.

Pharmacological Profile and Quantitative Data

N-Oleoyldopamine's biological effects are primarily mediated through its interaction with the TRPV1 receptor, a non-selective cation channel.[1][2] However, it also displays activity at other receptors, contributing to its multifaceted pharmacological profile. The following tables summarize the key quantitative data for this compound's interactions with various molecular targets.

Table 1: Receptor Binding and Activation Data for N-Oleoyldopamine

| Receptor/Target | Species/Cell Type | Assay Type | Parameter | Value | Reference(s) |

| TRPV1 (VR1) | Human (recombinant), HEK293 cells | Calcium Influx | EC₅₀ | 36 nM | [1][2][5] |

| TRPV1 (VR1) | Human (recombinant) | Radioligand Binding | Kᵢ | 36 nM | [3] |

| TRPV1 | Mouse, HEK293 cells | Whole-cell current | EC₅₀ | 0.29 ± 0.08 µM | [2] |

| CB1 | Rat | Radioligand Binding | Kᵢ | 1.6 µM | [1][3] |

| GPR119 | Human (transfected cells) | cAMP Accumulation | EC₅₀ | ~5 µM | [1] |

| 5-Lipoxygenase | Rat Basophilic Leukemia-1 (RBL-1) cells | Inhibition Assay | IC₅₀ | 7.5 nM | [3] |

Table 2: In Vivo Effects of N-Oleoyldopamine in Rodent Models

| Animal Model | Administration | Effect | Dose | Reference(s) |

| Rat | Intraperitoneal (i.p.) | Increased Locomotor Activity | 10 mg/kg | [6] |

| Rat | Intraplantar | Thermal Hyperalgesia | EC₅₀ = 0.72 µg | [5] |

| Mouse | Intravenous (i.v.) | Increased IL-10 Production | 10 mg/kg | [1] |

Signaling Pathways

The primary signaling pathway initiated by N-Oleoyldopamine involves the activation of the TRPV1 receptor. This leads to a cascade of intracellular events, primarily driven by an influx of calcium ions.

N-Oleoyldopamine also interacts with GPR119, a Gαs-coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of N-Oleoyldopamine.

Synthesis of N-Oleoyldopamine

A common and efficient method for the synthesis of N-Oleoyldopamine involves the direct amide bond formation between dopamine and oleic acid without the use of protective groups.[9][10]

Materials:

-

Dopamine hydrochloride

-

Oleic acid

-

Propylphosphoric anhydride (B1165640) (PPACA)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve dopamine hydrochloride (1 equivalent) and triethylamine (3 equivalents) in dichloromethane.

-

Add oleic acid (1 equivalent) to the solution.

-

Slowly add propylphosphoric anhydride (1 equivalent) as the condensation agent to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography.

-

Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to yield N-Oleoyldopamine.

In Vitro Calcium Influx Assay

This assay is used to determine the potency of this compound in activating the TRPV1 receptor in a cellular context.[2][4]

Materials:

-

HEK293 cells stably transfected with the human TRPV1 gene

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

N-Oleoyldopamine stock solution (e.g., 10 mM in DMSO)

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the TRPV1-expressing HEK293 cells into the 96-well plates and culture overnight to allow for cell adherence.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the assay buffer for approximately 1 hour at 37°C.

-

Baseline Measurement: After washing to remove excess dye, acquire baseline fluorescence readings for 1-2 minutes.

-

This compound Application: Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the cells while continuously recording the fluorescence.

-

Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Plot the peak fluorescence change against the this compound concentration to determine the EC₅₀ value.

Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents elicited by this compound through the TRPV1 channel in individual cells.[2][11]

Materials:

-

HEK293 cells expressing TRPV1 or primary sensory neurons

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

External and internal pipette solutions

-

N-Oleoyldopamine solution

Procedure:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy.

-

Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Seal Formation: Approach a single cell with the patch pipette and form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Baseline Recording: Clamp the cell at a holding potential of -60 mV and record the baseline current.

-

This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Current Recording: Record the inward current elicited by this compound. To determine the current-voltage (I-V) relationship, apply voltage ramps or steps.

Locomotor Activity Assay in Rats

This in vivo assay assesses the effect of systemically administered this compound on spontaneous motor activity.[6]

Materials:

-

Adult male Wistar rats

-

N-Oleoyldopamine

-

Vehicle solution (e.g., 5% Tween 20 in saline)

-

Open field activity chambers with automated tracking

-

Syringes for intraperitoneal injection

Procedure:

-

Animal Acclimatization: Allow rats to acclimatize to the testing room for at least one week before the experiment.

-

Drug Preparation: Prepare this compound solutions in the vehicle.

-

Administration: Administer this compound (5, 10, or 20 mg/kg) or vehicle via intraperitoneal injection.

-

Monitoring: Immediately place the rats in the open field chambers and record their locomotor activity for a defined period (e.g., 2 hours).

-

Data Analysis: Analyze the total distance traveled and compare between the this compound-treated and vehicle-treated groups.

Nocifensive Behavior Assay

This assay is used to evaluate the pain-producing (nocifensive) effects of this compound when administered locally.[5][12]

Materials:

-

Adult male mice or rats

-

N-Oleoyldopamine

-

Vehicle solution

-

Observation chamber

-

Syringes for intraplantar injection

Procedure:

-

Drug Administration: Inject this compound (e.g., 50 nmol) dissolved in vehicle intraplantarly into the hind paw.

-

Observation: Immediately place the animal in the observation chamber.

-

Behavioral Scoring: Record the cumulative time the animal spends licking or lifting the injected paw for a defined period (e.g., 5 minutes).

-

Data Analysis: Compare the duration of nocifensive behaviors between the this compound-treated and vehicle-treated groups.

Conclusion

N-Oleoyldopamine stands out as a pivotal endogenous lipid modulator with a well-defined role as a potent TRPV1 agonist. Its discovery has significantly advanced our understanding of the endovanilloid system and its implications in pain, inflammation, and neuronal signaling. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore the physiological functions of this compound and harness its therapeutic potential for a variety of disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-oleoyl-dopamine increases locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Endogenous Synthesis of N-Oleoyldopamine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Oleoyldopamine (OLDA) is an endogenous lipid neuromodulator synthesized within the central nervous system through the condensation of oleic acid and dopamine (B1211576).[1] As a member of the endovanilloid and endocannabinoid-like families, this compound demonstrates a complex pharmacological profile, engaging with multiple receptor systems to modulate a wide array of physiological and pathological processes in the brain.[1] Its capacity to traverse the blood-brain barrier further elevates its significance as a research tool and a potential therapeutic agent.[1] This technical guide provides a comprehensive examination of the endogenous synthesis of this compound, detailing the proposed biosynthetic pathways, key enzymes, and relevant quantitative data. Furthermore, it offers detailed experimental protocols and visualizations to facilitate further research and drug development in this field.

Biosynthetic Pathways of N-Oleoyldopamine

The precise enzymatic machinery governing the endogenous synthesis of N-Oleoyldopamine is an area of ongoing investigation. Current evidence points towards two primary putative pathways:

Pathway 1: Direct Condensation of Oleic Acid and Dopamine

This pathway proposes a direct enzymatic condensation of oleic acid and dopamine to form this compound. While the specific enzyme responsible for this direct acylation has not been definitively identified, studies on the related compound N-arachidonoyldopamine (NADA) suggest the involvement of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH, traditionally known for its role in the degradation of N-acylethanolamines, has been shown to catalyze the reverse reaction under certain conditions, effectively acting as a synthase.[3] It is hypothesized that FAAH, possibly as part of a mitochondrial enzyme complex, facilitates the conjugation of a fatty acid with dopamine.[2]

Pathway 2: Two-Step Synthesis via N-Oleoyl-tyrosine

An alternative two-step pathway has been proposed, beginning with the N-acylation of tyrosine with oleic acid to form N-oleoyl-tyrosine.[4] This intermediate is then thought to undergo hydroxylation by tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, to yield N-Oleoyldopamine.[4][5] This proposed pathway leverages the existing machinery for dopamine synthesis.

Key Enzymes and Their Putative Roles

Several enzymes have been implicated in the biosynthesis of N-acyl-dopamines, including this compound.

-

Fatty Acid Amide Hydrolase (FAAH): Primarily known as a degradative enzyme for endocannabinoids like anandamide, FAAH has been shown to be involved in the synthesis of N-arachidonoyl dopamine (NADA), suggesting a similar role in this compound synthesis.[2] Blockade of FAAH has been demonstrated to decrease the in vivo production of NADA.[2] The exact mechanism remains under investigation, with possibilities including a direct role as a conjugation enzyme or an indirect role in regulating the availability of the fatty acid substrate.[2]

-

Tyrosine Hydroxylase (TH): This enzyme is central to the proposed two-step synthesis pathway, where it would catalyze the hydroxylation of N-oleoyl-tyrosine to this compound.[4] TH is a well-characterized enzyme in dopaminergic neurons, responsible for converting tyrosine to L-DOPA.[5] Its ability to act on N-acylated tyrosine derivatives is a key area for further investigation.

-

Peptidase M20 Domain Containing 1 (PM20D1): PM20D1 is a bidirectional enzyme known to catalyze both the synthesis and hydrolysis of a variety of N-acyl amino acids.[6][7] While its substrate specificity for dopamine has not been definitively established, its known function in generating other lipidated amino acids makes it a candidate enzyme for further investigation in the context of this compound synthesis.

Quantitative Data

The quantification of endogenous lipids like this compound and its precursors is crucial for understanding its physiological roles. The following tables summarize available data on the concentrations of relevant molecules in rodent brain tissues.

Table 1: Endogenous Concentrations of N-Acyl-Dopamines in Rodent Brain

| Compound | Brain Region | Concentration | Species | Reference |

| N-Arachidonoyldopamine (NADA) | Striatum | ~5 pmol/g wet tissue | Bovine | [8] |

Note: Direct quantitative data for endogenous this compound concentrations are limited. The concentration of the related compound NADA is provided as an estimate.

Table 2: Concentrations of Precursors in Rodent Brain

| Precursor | Brain Region | Concentration | Species | Reference |

| Dopamine | Substantia Nigra | ~40% decrease in aged rats | Rat | [9] |

| Dopamine | Striatum | Variable (no loss to 50% loss in aged cohorts) | Rodents, Primates, Humans | [9] |

| Free Fatty Acids (total) | Olfactory Bulb | Highest among brain regions | Rat | [10] |

| Free Fatty Acids (total) | Cerebellum | Smallest among brain regions | Rat | [10] |

Experimental Protocols

The following protocols are designed to provide a framework for investigating the endogenous synthesis of N-Oleoyldopamine in a laboratory setting.

Protocol 1: In Vitro Synthesis of N-Oleoyldopamine using Brain Homogenates

Objective: To determine if brain tissue homogenates can synthesize this compound from its precursors.

Materials:

-

Freshly dissected rat or mouse brain tissue (e.g., striatum, substantia nigra)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Oleic acid

-

Dopamine hydrochloride

-

Internal standard (e.g., N-Oleoyldopamine-d4)

-

Organic solvents (e.g., ethyl acetate, acetonitrile (B52724), methanol)

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant will be used as the enzyme source.

-

Enzymatic Reaction: In a microcentrifuge tube, combine the brain homogenate supernatant, oleic acid (e.g., 50 µM), and dopamine hydrochloride (e.g., 50 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an ice-cold organic solvent (e.g., ethyl acetate). Add the internal standard. Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Sample Preparation for LC-MS/MS: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis: Analyze the sample for the presence and quantity of newly synthesized this compound using a validated LC-MS/MS method with multiple reaction monitoring (MRM).

Protocol 2: In Vitro Assay for Tyrosine Hydroxylase Activity on N-Oleoyl-tyrosine

Objective: To investigate if tyrosine hydroxylase can convert N-oleoyl-tyrosine to this compound.

Materials:

-

Recombinant tyrosine hydroxylase (TH)

-

N-oleoyl-tyrosine (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium (B1175870) sulfate

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

-

Perchloric acid

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, TH, BH4, catalase, and ferrous ammonium sulfate.

-

Enzyme Reaction: Initiate the reaction by adding N-oleoyl-tyrosine to the mixture.

-

Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Sample Preparation and Analysis: Centrifuge the mixture to pellet precipitated protein. Filter the supernatant and directly analyze for the formation of this compound using a validated LC-MS/MS method.

Protocol 3: Quantification of N-Oleoyldopamine and its Precursors by LC-MS/MS

Objective: To quantify the levels of this compound, oleic acid, dopamine, and N-oleoyl-tyrosine in biological samples.

Materials:

-

Biological sample (e.g., brain tissue homogenate, plasma)

-

Internal standards (deuterated versions of each analyte)

-

Acetonitrile

-

Formic acid

-

C18 reverse-phase column

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

To the biological sample, add the internal standards.

-

Precipitate proteins by adding ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC Separation:

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative mode.

-

Set up multiple reaction monitoring (MRM) transitions for each analyte and its internal standard.

-

-

Quantification:

-

Construct a calibration curve for each analyte using standards of known concentrations.

-

Quantify the analytes in the samples by comparing their peak areas to those of the internal standards and the calibration curve.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and an experimental workflow.

Caption: Proposed biosynthetic pathways of N-Oleoyldopamine (this compound).

Caption: Workflow for in vitro this compound synthesis assay.

Caption: Major signaling pathways of N-Oleoyldopamine.

Conclusion

The endogenous synthesis of N-Oleoyldopamine represents a fascinating area of neurochemical research with significant implications for drug development. While the precise enzymatic pathways are still being fully elucidated, the existing evidence provides a strong foundation for further investigation. The protocols and data presented in this guide are intended to equip researchers with the necessary tools to explore the synthesis, regulation, and function of this important lipid neuromodulator. Future studies focusing on the kinetic characterization of the involved enzymes and the development of more specific inhibitors will be crucial in definitively mapping the biosynthesis of this compound and harnessing its therapeutic potential.

References

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. Spectroscopy and Kinetics of Wild-Type and Mutant Tyrosine Hydroxylase: Mechanistic Insight into O2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pepolska.pl [pepolska.pl]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]

- 9. benchchem.com [benchchem.com]

- 10. jpp.krakow.pl [jpp.krakow.pl]

N-Oleoyldopamine (OLDA): A Comprehensive Technical Guide to its Function as a TRPV1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyldopamine (OLDA) is an endogenous lipid signaling molecule, structurally analogous to capsaicin (B1668287) and the endocannabinoid anandamide, that has been identified as a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a critical non-selective cation channel implicated in nociception, thermosensation, and neurogenic inflammation, rendering it a high-priority target for therapeutic development.[1][4] this compound's high potency and selectivity for TRPV1, with low affinity for cannabinoid receptors, establish it as a precise tool for interrogating the channel's role in diverse physiological and pathophysiological contexts.[1] This guide provides a detailed overview of this compound's mechanism of action, quantitative activity data, in-depth experimental protocols, and visualizations of its signaling pathways and structure-activity relationship to facilitate its effective use in research and drug discovery.

Mechanism of Action

N-Oleoyldopamine (this compound) is an endovanilloid that activates the TRPV1 ion channel.[4] Structurally, this compound is an amide formed from the condensation of oleic acid and the neurotransmitter dopamine (B1211576).[2][3] Like the classic TRPV1 agonist capsaicin, this compound shares a similar chemical architecture comprising a polar "Head" group (a catechol ring), an amide "Neck," and a long, hydrophobic aliphatic "Tail".[5]

This compound binds to the vanilloid-binding pocket of the TRPV1 channel in a "tail-up, head-down" orientation, a configuration also adopted by capsaicin and other endocannabinoid agonists like N-arachidonoyl dopamine (NADA).[5][6] However, the specific molecular interactions within this pocket differ. While the hydrogen bond between capsaicin and the T551 residue of TRPV1 is crucial for its activation, the interaction for endocannabinoids is distinct, involving residues such as Y512.[5] For NADA and this compound, mutations to T551 do increase the EC₅₀ value, but to a lesser extent than for capsaicin, suggesting a different binding mode.[5]

Upon binding, this compound triggers a conformational change in the TRPV1 channel, opening its pore and allowing an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[1][7] This cation influx leads to depolarization of the cell membrane.[1] In sensory neurons, this depolarization generates an electrical signal that is transmitted to the central nervous system, ultimately perceived as pain or heat.[5][7]

The downstream consequences of TRPV1 activation by this compound are significant and include:

-

Release of Neuropeptides: Activation of TRPV1 on sensory nerve terminals triggers the release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[1][4]

-

Modulation of Synaptic Transmission: In the spinal cord, this compound can increase the frequency of miniature excitatory postsynaptic currents (mEPSCs), suggesting it can modulate synaptic transmission in nociceptive pathways, especially under conditions where TRPV1 is sensitized.[8]

-

Induction of Nociception: In vivo, subcutaneous or intraplantar injection of this compound produces thermal hyperalgesia, a heightened sensitivity to painful heat stimuli.[9][10] This effect is mediated by TRPV1, as it is absent in TRPV1 knockout mice.[9]

Notably, this compound exhibits very low affinity for cannabinoid (CB₁) receptors, making it a more selective TRPV1 agonist compared to other endocannabinoids like anandamide, which have significant activity at both receptor types.[1] This selectivity makes this compound an invaluable chemical probe for isolating and studying TRPV1-specific functions.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for this compound's activity at the TRPV1 receptor, compiled from various in vitro and in vivo studies.

| Parameter | Value | Species / Cell Type | Experimental Method | Reference(s) |

| EC₅₀ | 36 nM | Human TRPV1-transfected HEK293 cells | Calcium Influx Assay | [1] |

| EC₅₀ | 0.29 ± 0.08 µM | Mouse TRPV1-transfected HEK293 cells | Whole-Cell Patch-Clamp Electrophysiology | [1][5] |

| EC₅₀ | 1.8 µM | Rat TRPV1-expressing HT1080 cells | ⁴⁵Ca²⁺ Accumulation Assay | [9] |

| Ki | 1.6 µM | Rat CB₁ Receptors | Radioligand Binding Assay |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound and TRPV1.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line or animal model used.

Protocol 1: In Vitro Calcium Imaging Assay

This protocol is designed to measure changes in intracellular calcium ([Ca²⁺]i) in response to this compound application in a cell line expressing TRPV1.[1][10][11]

-

Objective: To quantify the potency (EC₅₀) of this compound in activating TRPV1 channels by measuring the resulting calcium influx.

-

Materials:

-

Human Embryonic Kidney (HEK293) cells stably or transiently transfected with human or rodent TRPV1.

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

-

Poly-D-lysine coated 96-well black-walled, clear-bottom microplates.

-

Calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

N-Oleoyldopamine (this compound) stock solution (e.g., 10 mM in DMSO).

-

Ionomycin (B1663694) or Capsaicin (positive control).

-

Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging.

-

-

Procedure:

-

Cell Culture: Plate TRPV1-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density of 50,000–80,000 cells per well and culture overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02-0.04%) in Assay Buffer. Remove culture medium from the cells, wash once with Assay Buffer, and add the loading solution to each well. Incubate for 45-60 minutes at 37°C or 1-2 hours at room temperature.[11]

-

Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL of Assay Buffer in each well.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 1-2 minutes. For Fluo-4, use an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm.[11]

-

Compound Application: Prepare serial dilutions of this compound in Assay Buffer. Add the this compound solutions to the wells to achieve the desired final concentrations.

-

Signal Recording: Immediately begin recording the change in fluorescence intensity over time for 5-10 minutes.

-

Positive Control: At the end of the experiment, add a saturating concentration of a positive control like ionomycin or capsaicin to obtain the maximum calcium response (F_max).

-

Data Analysis:

-

Correct for background fluorescence.

-

Express the response as the change in fluorescence (ΔF) over the baseline fluorescence (F₀) or as a ratio normalized to the maximum response.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

-

Protocol 2: In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol measures this compound-evoked ion currents directly, providing detailed information on channel kinetics and concentration-dependency.[5][8]

-

Objective: To characterize the electrophysiological properties of TRPV1 channels upon activation by this compound.

-

Materials:

-

TRPV1-expressing cells (e.g., HEK293 or dorsal root ganglion neurons).

-

Patch-clamp amplifier and data acquisition system (e.g., HEKA EPC10).[5]

-

Micromanipulator, microscope, and vibration isolation table.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular (Bath) Solution (in mM): 130 NaCl, 3 HEPES, 0.2 EDTA, pH 7.2.[5]

-

Intracellular (Pipette) Solution (in mM): 130 NaCl, 3 HEPES, 0.2 EDTA, pH 7.2. (Note: ATP-free solutions are used to isolate direct channel gating).[5]

-

This compound stock solution and perfusion system.

-

-

Procedure:

-

Pipette Preparation: Pull glass capillaries to a resistance of 4–6 MΩ when filled with intracellular solution.[5][12]

-

Cell Approach: Place cells in the recording chamber with extracellular solution. Under microscopic guidance, approach a single cell with the micropipette tip while applying slight positive pressure.

-

Seal Formation: Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance ( >1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell interior.

-

Recording:

-

Switch to voltage-clamp mode and hold the membrane potential at 0 mV.[5]

-

Apply voltage steps or ramps (e.g., to +80 mV) to measure current.[5]

-

Record baseline currents in the extracellular solution.

-

Using a perfusion system, apply this compound at increasing concentrations to the cell.

-

Record the inward current elicited at each concentration until a stable plateau is reached.

-

-

Data Analysis:

-

Measure the peak current amplitude at each this compound concentration.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current as a function of this compound concentration and fit with the Hill equation to determine the EC₅₀.

-

-

Protocol 3: In Vivo Nociceptive Behavioral Assay (Thermal Hyperalgesia)

This protocol assesses the pro-nociceptive effects of this compound in an animal model.[9][10]

-

Objective: To determine if peripheral administration of this compound induces thermal hyperalgesia in rodents.

-

Animals: Male Sprague-Dawley rats or C57BL/6J mice.[4]

-

Materials:

-

This compound solution (e.g., 5-50 nmol) prepared in a vehicle (e.g., saline containing ethanol (B145695) and Tween 80).

-

Vehicle solution for control injections.

-

Plantar test apparatus (Hargreaves' test) to apply a radiant heat source to the paw.

-

Microsyringes for intraplantar (i.pl.) injection.

-

-

Procedure:

-

Acclimatization: Acclimate the animals to the testing environment and apparatus for several days before the experiment to minimize stress-induced variability.

-

Baseline Measurement: Place the animal in the testing chamber and allow it to acclimate. Measure the baseline paw withdrawal latency (PWL) in response to the radiant heat stimulus. The heat intensity should be calibrated to produce a baseline latency of 10-15 seconds. Take 2-3 readings per paw, with at least 5 minutes between readings.

-

Injection: Administer an intraplantar injection of this compound solution (e.g., 20-50 µL) into one hind paw. Inject the contralateral paw with the same volume of vehicle solution to serve as an internal control.

-

Post-Injection Testing: Measure the PWL on both paws at various time points after the injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis:

-

Calculate the change in PWL from baseline for each paw at each time point. A significant decrease in PWL in the this compound-treated paw compared to its baseline and to the vehicle-treated paw indicates thermal hyperalgesia.

-

Use appropriate statistical tests (e.g., two-way repeated measures ANOVA followed by a post-hoc test) to determine statistical significance.

-

-

Conclusion

N-Oleoyldopamine is a powerful and selective endogenous agonist of the TRPV1 receptor.[3] Its distinct mechanism of action, high potency, and selectivity make it an indispensable tool for elucidating the complex roles of the TRPV1 channel in physiology and disease.[1] The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to effectively utilize this compound in their investigations of pain, inflammation, and other TRPV1-mediated processes.[4][8] A thorough understanding of its properties and application will continue to aid in the exploration of TRPV1 as a therapeutic target and the development of novel analgesics and anti-inflammatory agents.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Oleoyldopamine | C26H43NO3 | CID 5282106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-oleoyldopamine, a novel endogenous capsaicin-like lipid, protects the heart against ischemia-reperfusion injury via activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are TRPV1 agonists and how do they work? [synapse.patsnap.com]

- 8. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Patch Clamp Protocol [labome.com]

N-Oleoyldopamine: A Multifaceted Endogenous Neuromodulator in the Central Nervous System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Oleoyldopamine (OLDA) is an endogenous lipid amide, synthesized from the condensation of oleic acid and the neurotransmitter dopamine (B1211576).[1] Initially identified in the mammalian brain, this compound has emerged as a significant neuromodulator with a diverse pharmacological profile. Its ability to readily cross the blood-brain barrier allows it to exert a range of effects within the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the biological roles of this compound in the brain, detailing its synthesis, metabolism, key signaling pathways, and physiological functions. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

N-Oleoyldopamine is a member of the N-acyldopamine family of endogenous lipids, which also includes N-arachidonoyldopamine (NADA). Structurally, it is characterized by a dopamine head group linked via an amide bond to an oleic acid tail. This unique structure confers dual properties, allowing it to interact with multiple receptor systems, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, for which it is a potent agonist.[1][2] Its synthesis in catecholaminergic neurons and its capacity to traverse the blood-brain barrier position it as an important signaling molecule in the brain.[1] This guide will delve into the known biological functions of this compound, with a particular focus on its roles in nociception, neuroinflammation, and its interplay with the dopaminergic system.

Synthesis and Metabolism

This compound is formed through the formal condensation of the carboxyl group of oleic acid with the amino group of dopamine.[1] While the precise enzymatic machinery governing its endogenous synthesis in the brain is not fully elucidated, it is believed to be produced in catecholaminergic neurons.[1]

Once in the brain, this compound is metabolized, at least in part, by the enzyme Catechol-O-methyltransferase (COMT). COMT catalyzes the methylation of the catechol moiety of this compound, a metabolic pathway shared with its precursor, dopamine. This process has been demonstrated in vitro, ex vivo, and in vivo in rat brain tissue.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the bioactivity of N-Oleoyldopamine.

Table 1: Receptor Binding and Functional Potency

| Receptor/Target | Species/System | Assay Type | Parameter | Value |

| TRPV1 (VR1) | Human (recombinant) | Calcium Influx | EC₅₀ | 36 nM[2] |

| TRPV1 (VR1) | Human (recombinant) | Radioligand Binding | Kᵢ | 36 nM |

| CB1 | Rat | Radioligand Binding | Kᵢ | 1.6 µM |

| 5-Lipoxygenase | Rat Basophilic Leukemia-1 (RBL-1) cells | Enzyme Inhibition | IC₅₀ | 7.5 nM |

| LPS-induced TNF-α production | Human THP-1 cells | Cytokine Inhibition | IC₅₀ | 3.54 µM[3] |

Table 2: In Vivo Efficacy

| Effect | Animal Model | Route of Administration | Optimal Dose | Reference |

| Increased Locomotor Activity | Rat | Intraperitoneal (i.p.) | 10 mg/kg[4] | |

| Induction of IL-10 | Mouse | Intravenous (i.v.) | 10 mg/kg[5] |

Key Signaling Pathways

TRPV1 Receptor Agonism

The most well-characterized mechanism of action for this compound is its potent agonism of the TRPV1 receptor, a non-selective cation channel.[1][2] Activation of TRPV1 by this compound leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events. In the context of the brain, this can modulate synaptic transmission and neuronal excitability.

Caption: this compound-mediated activation of the TRPV1 receptor.

Interaction with the Dopaminergic System

Given its structural relationship to dopamine, this compound interacts with the dopaminergic system. Studies have shown that this compound can induce an increase in locomotor activity in rats, an effect that is attenuated by the dopamine D2 receptor antagonist, haloperidol.[4] This suggests that at least some of the behavioral effects of this compound are mediated through the dopamine system.

Caption: Interaction of this compound with the dopaminergic system.

Anti-inflammatory Signaling

This compound has demonstrated potent anti-inflammatory effects within the CNS. This is mediated, in part, through the activation of TRPV1 receptors on neurons, which triggers a neuro-immune reflex leading to the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10).[5] This, in turn, can suppress the production of pro-inflammatory cytokines like TNF-α.[3]

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Protocols

Chemical Synthesis of N-Oleoyldopamine

This protocol describes a method for the chemical synthesis of this compound.

Materials:

-

Dopamine hydrochloride

-

Oleic acid

-

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

4% HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution

-

Anhydrous MgSO₄

-

Hexane

Procedure:

-

Combine dopamine hydrochloride, oleic acid, and BOP in a flask with THF.

-

Cool the reaction mixture to 0-5°C.

-

Add triethylamine in THF dropwise over 15 minutes.

-

Stir the reaction mixture continuously for 15 hours at room temperature.

-

Evaporate the solvent.

-

Add diethyl ether and wash the ether phase sequentially with 4% HCl solution, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Dry the ether phase over anhydrous MgSO₄ and remove the solvent.

-

Purify the crude product by crystallization from diethyl ether/hexane to yield N-Oleoyldopamine as a white solid.

Quantification of N-Oleoyldopamine in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in brain tissue.

Workflow:

Caption: Workflow for this compound quantification in brain tissue.

Detailed Steps:

-

Sample Preparation: Brain tissue is rapidly dissected and frozen to prevent lipid degradation. The tissue is then homogenized in a solution such as acetonitrile/water.

-

Lipid Extraction: A liquid-liquid extraction is performed using a solvent like methyl tert-butyl ether to isolate the lipid fraction containing this compound.

-

Solvent Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitution: The dried lipid extract is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer for separation and quantification of this compound.

Assessment of Neuronal Activity using Patch-Clamp Electrophysiology

This protocol outlines the measurement of miniature excitatory postsynaptic currents (mEPSCs) in spinal cord dorsal horn neurons to assess the effect of this compound on synaptic transmission.[6]

Procedure:

-

Prepare acute spinal cord slices from rodents.

-

Obtain whole-cell patch-clamp recordings from superficial dorsal horn neurons.

-

Perfuse the slices with artificial cerebrospinal fluid (aCSF).

-

Apply N-Oleoyldopamine at various concentrations to the bath.

-

Record mEPSCs before, during, and after this compound application.

-

Analyze the frequency and amplitude of mEPSCs to determine the effect of this compound on excitatory synaptic transmission.

-

Co-application of a TRPV1 antagonist (e.g., capsazepine) can be used to confirm the involvement of this receptor.

Conclusion

N-Oleoyldopamine is a bioactive lipid with a significant and complex role in the central nervous system. Its ability to act as a potent TRPV1 agonist, modulate the dopaminergic system, and exert anti-inflammatory effects highlights its importance as an endogenous neuromodulator. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound and its signaling pathways. Future research should aim to further elucidate the specific enzymatic pathways of its synthesis and degradation in the brain, as well as to explore its potential as a therapeutic agent for neurological disorders characterized by pain, inflammation, and dopaminergic dysfunction.

References

- 1. N-Oleoyldopamine | C26H43NO3 | CID 5282106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-oleoyl-dopamine increases locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Oleoyldopamine (OLDA): A Technical Guide to Signaling Pathways and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Oleoyldopamine (OLDA) is an endogenous lipid neuromodulator synthesized within the central nervous system (CNS) through the condensation of oleic acid and dopamine (B1211576).[1][2] As a member of the endovanilloid and endocannabinoid-like families, this compound exhibits a complex pharmacological profile, interacting with multiple receptor systems to modulate a range of physiological processes.[1][3] Its ability to cross the blood-brain barrier enhances its significance as both a research tool and a potential therapeutic agent.[1][4][5] This guide provides a comprehensive overview of this compound's core signaling pathways, quantitative pharmacological data, and detailed experimental protocols.

Core Signaling Pathways

This compound's biological effects are primarily mediated through its interactions with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the G-protein coupled receptor 119 (GPR119). It also exhibits activity at cannabinoid and dopamine receptors.

TRPV1 Receptor Agonism

This compound is a potent and selective endogenous agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][6][7][8] Activation of TRPV1 by this compound leads to an influx of calcium ions (Ca²⁺), which serves as a critical second messenger, initiating a cascade of downstream signaling events.[1][7][9] This interaction is central to this compound's role in nociception, neuroinflammation, and thermoregulation.[1][10]

The key downstream effects include:

-

Activation of Protein Kinase C (PKC): The influx of Ca²⁺ can activate PKC, which in turn can phosphorylate and sensitize the TRPV1 channel, creating a positive feedback loop.[6][9]

-

Neuropeptide Release: In sensory neurons, TRPV1 activation triggers the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP), contributing to neurogenic inflammation.[6][11]

-

Neuro-Immune Modulation: Within the CNS, this compound-mediated TRPV1 activation can engage a neuro-immune reflex, leading to an increase in the production of the anti-inflammatory cytokine IL-10.[1][3]

GPR119 Receptor Agonism

This compound has been identified as an agonist for GPR119, a Gαs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[1][12][13] The activation of this receptor is primarily linked to the regulation of glucose metabolism.[12][13][14]

The signaling cascade proceeds as follows:

-

Gαs Activation: this compound binding to GPR119 activates the associated Gαs protein subunit.[1][13]

-

Adenylyl Cyclase Stimulation: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][12]

-

PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][12]

-

Functional Outcomes: PKA activation modulates neuronal function and, crucially in pancreatic and intestinal cells, enhances the glucose-dependent release of insulin (B600854) and glucagon-like peptide-1 (GLP-1), thereby improving glucose homeostasis.[12][15]

Other Receptor Interactions

This compound's pharmacology extends to other systems, notably:

-

Dopaminergic System: Intraperitoneal administration of this compound induces hyperlocomotion in rats, an effect that is dose-dependently antagonized by the D2 receptor antagonist haloperidol (B65202).[1][5][16] This suggests that this compound's effects on motor behavior are mediated, at least in part, through the stimulation of central dopamine systems.[1][5]

-

Cannabinoid System: this compound is considered an endocannabinoid-like compound but has a weak affinity for the CB1 receptor.[1][7] It is recognized by the anandamide (B1667382) membrane transporter but is a poor substrate for the primary endocannabinoid-degrading enzyme, fatty-acid amide hydrolase (FAAH).[7][17]

Biosynthesis and Metabolism

This compound is endogenously synthesized from oleic acid and dopamine.[1][2] Unlike dopamine, its degradation pathway does not primarily involve FAAH.[7] Instead, this compound can be O-methylated by catechol-O-methyltransferase (COMT), a key enzyme in the metabolic pathway of dopamine, suggesting a direct metabolic link between this compound and its parent catecholamine.[2]

Quantitative Data

The following tables summarize key quantitative data for N-Oleoyldopamine's interaction with its primary targets and its effects in vivo.

Table 1: Receptor Binding Affinities and Potency

| Receptor/Target | Assay | Species | Preparation | Value | Reference |

|---|---|---|---|---|---|

| TRPV1 (VR1) | Ca²⁺ Influx (EC₅₀) | Human | VR1-transfected HEK293 cells | 36 nM | [7] |

| TRPV1 (VR1) | Binding Affinity (Kᵢ) | Human | Recombinant VR1 | 36 nM | [8] |

| CB1 | Binding Affinity (Kᵢ) | Rat | Brain membranes | 1.6 µM | [8] |

| 5-Lipoxygenase | Inhibition (IC₅₀) | Rat | RBL-1 cells | 7.5 nM | [8] |

| GPR119 | cAMP Accumulation | Human | GPR119-transfected cells | Effective agonist | [12][13] |

| mEPSCs | Frequency Increase | Rat | Spinal cord dorsal horn neurons | 202.2% of control (at 10 µM) |[9] |

Table 2: In Vivo Effects of Intraperitoneal (i.p.) this compound Administration in Rats

| Parameter | Dose (mg/kg, i.p.) | Vehicle Control | This compound Treatment | % Change | Reference |

|---|---|---|---|---|---|

| Locomotor Activity | 10 | 403 ± 89 cm | 1213 ± 196 cm | +201% | [5][16] |

| Core Body Temp. | Not specified | No significant change | Mild hypothermia (p < 0.01) | - | [16] |

| Brain Temp. | Not specified | No significant change | Mild hypothermia (p < 0.05) | - |[16] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Protocol: TRPV1 Activation Assay (Intracellular Ca²⁺ Measurement)

This protocol measures this compound-induced activation of TRPV1 channels by monitoring changes in intracellular calcium concentration.

-